1,3-benzothiazole;ethane-1,2-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzothiazole;ethane-1,2-disulfonic acid is a compound that combines the structural features of benzothiazole and ethanedisulfonic acid Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while ethanedisulfonic acid is a diprotic sulfonic acid known for its strong acidic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole derivatives can be synthesized through various methods, including the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another common method involves the cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions often include the use of catalysts such as copper(I) salts or ionic liquids .
Industrial Production Methods
Industrial production of 1,3-benzothiazole derivatives typically involves large-scale synthesis using efficient catalytic systems. For example, the condensation of 2-aminobenzenethiol with aromatic acid chloride compounds at room temperature using ionic liquids as catalysts has been reported . This method is advantageous due to its high yield and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzothiazole;ethane-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro compounds . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized benzothiazole compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Benzothiazole;ethane-1,2-disulfonic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-benzothiazole;ethane-1,2-disulfonic acid involves its interaction with various molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In medicinal applications, the compound can interact with specific receptors or enzymes, leading to therapeutic effects such as anti-inflammatory or neuroprotective actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzothiazole-2,5-disulfonic acid: Similar in structure but with different sulfonic acid positions.
2-Arylbenzothiazole: Known for its diverse biological activities and industrial applications.
Benzoxazole: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
1,3-Benzothiazole;ethane-1,2-disulfonic acid is unique due to its combination of benzothiazole and ethanedisulfonic acid moieties, which confer distinct chemical and biological properties. Its strong acidic nature and ability to undergo various chemical reactions make it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
31784-85-7 |
---|---|
Molekularformel |
C16H16N2O6S4 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
1,3-benzothiazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/2C7H5NS.C2H6O6S2/c2*1-2-4-7-6(3-1)8-5-9-7;3-9(4,5)1-2-10(6,7)8/h2*1-5H;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI-Schlüssel |
WVUJZSRZJDNGTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.C(CS(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.